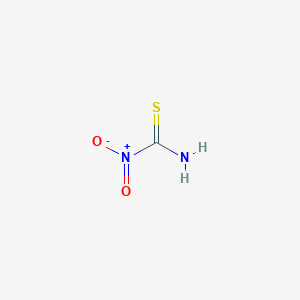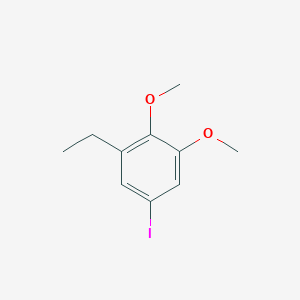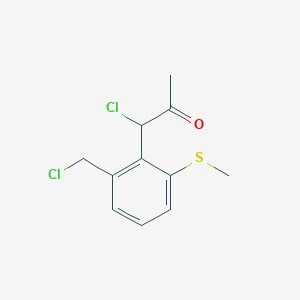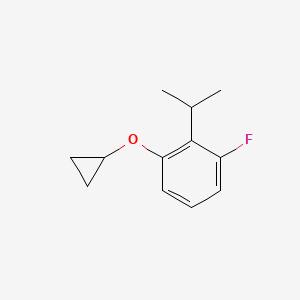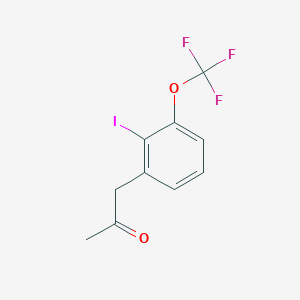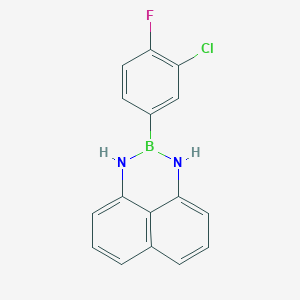![molecular formula C8H11N3O B14057224 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol CAS No. 944901-62-6](/img/structure/B14057224.png)
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol is a heterocyclic compound that features a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol typically involves multi-step reactions starting from readily available pyridine and pyrimidine derivatives. One common method involves the condensation of pyridine-2-carboxaldehyde with guanidine to form the pyrido[4,3-D]pyrimidine core, followed by reduction and functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-carboxylic acid.
Reduction: 5,6,7,8-Tetrahydropyrido[4,3-D]dihydropyrimidin-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine: Similar structure but with different ring fusion, leading to distinct chemical properties.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: Contains a benzyl group, which can alter its biological activity and chemical reactivity
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
特性
CAS番号 |
944901-62-6 |
|---|---|
分子式 |
C8H11N3O |
分子量 |
165.19 g/mol |
IUPAC名 |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol |
InChI |
InChI=1S/C8H11N3O/c12-5-8-10-4-6-3-9-2-1-7(6)11-8/h4,9,12H,1-3,5H2 |
InChIキー |
UBPNJDMYVQJGKB-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=CN=C(N=C21)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



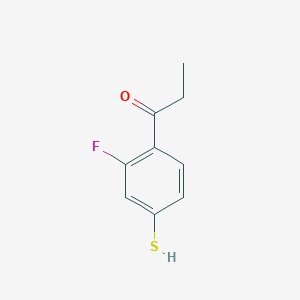
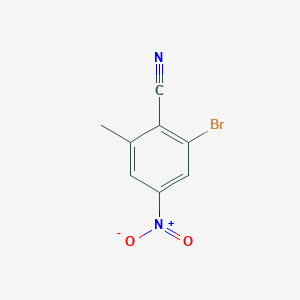

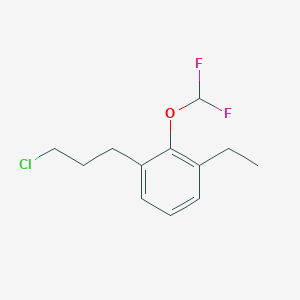
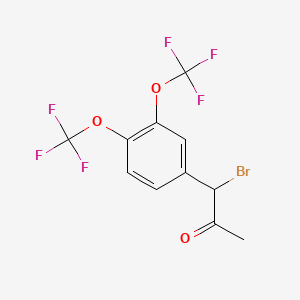
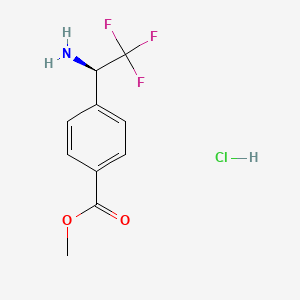
![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)
